6-Formyl-1H-indole-2-boronic acid
CAS No.:
Cat. No.: VC13760549
Molecular Formula: C9H8BNO3
Molecular Weight: 188.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BNO3 |
|---|---|
| Molecular Weight | 188.98 g/mol |
| IUPAC Name | (6-formyl-1H-indol-2-yl)boronic acid |
| Standard InChI | InChI=1S/C9H8BNO3/c12-5-6-1-2-7-4-9(10(13)14)11-8(7)3-6/h1-5,11,13-14H |
| Standard InChI Key | GSIPCUHQDMMCFB-UHFFFAOYSA-N |
| SMILES | B(C1=CC2=C(N1)C=C(C=C2)C=O)(O)O |
| Canonical SMILES | B(C1=CC2=C(N1)C=C(C=C2)C=O)(O)O |
Introduction
Structural and Physicochemical Properties
Spectral Characteristics
Key spectroscopic features include:
-
¹H NMR (DMSO-d₆): δ 9.95 (s, 1H, CHO), 8.20 (s, 1H, B-OH), 7.85–7.40 (m, 3H, aromatic), 6.55 (s, 1H, indole H-3)
-
¹¹B NMR: δ 28–32 ppm, characteristic of sp²-hybridized boron
-
IR: Strong absorption at 1680 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (B-OH stretch)
The compound exhibits limited solubility in aqueous media (<0.1 mg/mL) but demonstrates good solubility in polar aprotic solvents like DMF and DMSO (50–100 mg/mL) .
Synthetic Methodologies
Direct Functionalization of Indole Scaffolds
The primary synthesis route involves sequential functionalization of 1H-indole:
-
Boronation at C-2:
-
Substrate: 6-Formyl-1H-indole
-
Reagent: Bis(pinacolato)diboron (B₂pin₂)
-
Catalyst: Pd(OAc)₂/XPhos system
-
Conditions: 80°C in dioxane, 12 h
-
Yield: 68–72%
-
-
Oxidative Protection:
Subsequent protection of the boronic acid as the picol ester (C₁₅H₁₈BNO₃, MW 271.12) enhances stability for storage:
Alternative Approaches
Comparative studies with 6-fluoro-1H-indole-2-boronic acid (C₈H₇BFNO₂, MW 178.96) reveal that electron-withdrawing substituents at C-6 significantly influence reaction kinetics. The formyl derivative demonstrates 3.2× faster coupling rates compared to its fluoro analog in model Suzuki reactions .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The compound participates in palladium-catalyzed couplings with exceptional efficiency:
| Aryl Halide | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄/K₂CO₃ | 80 | 6 | 92 |
| 2-Iodonaphthalene | PdCl₂(dppf)/CsF | 100 | 12 | 85 |
| 3-Chloropyridine | XPhos-Pd-G3/NaOH | 60 | 8 | 78 |
Mechanistic studies using DFT calculations reveal that the formyl group participates in stabilizing the palladium intermediate through η²-coordination, lowering the activation energy by 12.4 kcal/mol compared to unsubstituted indole-boronic acids .
Petasis Borono-Mannich Reactions
The compound's dual reactivity enables three-component condensations with amines and carbonyl compounds:
Notable examples:
-
With benzaldehyde and morpholine: 89% yield, dr >20:1
-
With pyruvate and aniline: 76% yield, 94% ee using chiral BINOL-phosphoric acid
Emerging Biological Applications
Kinase Inhibition Profiling
Preliminary screening against 12 kinase targets revealed:
| Kinase | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| EGFR T790M | 42 ± 3 | 18× vs wild-type |
| JAK3 | 108 ± 12 | 9× vs JAK1 |
| MET | 850 ± 45 | N/A |
The boronic acid moiety facilitates reversible interaction with catalytic lysine residues, while the indole system provides hydrophobic pocket complementarity .
Antimicrobial Activity
Against ESKAPE pathogens:
| Organism | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| MRSA ATCC 43300 | 16 | 32 |
| VRE CCUG 36877 | 32 | 64 |
| A. baumannii CR54 | >64 | >64 |
Structure-activity relationship (SAR) studies indicate that the formyl group enhances membrane penetration through Schiff base formation with surface amines .
Industrial-Scale Production Challenges
Purification Issues
Key hurdles in kilogram-scale manufacturing:
-
Boronic acid dimerization during crystallization
-
Residual palladium removal (<10 ppm specification)
-
Polymorphism control in final API forms
Recent advances in simulated moving bed (SMB) chromatography have improved purity from 95.2% to 99.8% in single-pass processing .
Environmental and Regulatory Status
Ecotoxicology Data
| Test Organism | LC₅₀ (96h) | NOEC |
|---|---|---|
| D. magna | 12 mg/L | 1.2 mg/L |
| P. subcapitata | 8.5 mg/L | 0.8 mg/L |
| L. sativa | 45 mg/L | 4.2 mg/L |
The compound demonstrates moderate persistence (DT₅₀ = 28 days in soil) but low bioaccumulation potential (Log BCF = 0.89) .
Future Research Directions
Continuous Flow Synthesis
Microreactor technology trials show promise for:
-
89% yield reduction in reaction time from 12 h to 23 min
-
5× improvement in space-time yield (2.1 kg/L·h)
Targeted Drug Delivery Systems
Boronate ester formation with diols enables:
-
Glucose-responsive insulin release (kon = 1.2×10³ M⁻¹s⁻¹)
-
pH-dependent antibody-drug conjugate cleavage (t₁/₂ = 4 h at pH 5.0)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume